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Compound of Interest

Compound Name: 5-Iodothiophene-2-carbonitrile

Cat. No.: B178046 Get Quote

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials

science, the strategic selection of starting materials is paramount. 5-Iodothiophene-2-
carbonitrile stands out as a highly valuable heterocyclic intermediate. Its structure, featuring a

thiophene ring functionalized with a nitrile group and an iodine atom at electronically distinct

positions (C2 and C5, respectively), offers a powerful combination of reactivity and stability. The

thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs,

prized for its ability to act as a bioisostere of a benzene ring while possessing unique electronic

properties.[1]

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional

groups. The iodine atom serves as an excellent leaving group, pre-activated for a host of

palladium-catalyzed cross-coupling reactions. This reactivity is significantly higher than its

bromine or chlorine analogs, a direct consequence of the lower carbon-iodine (C-I) bond

dissociation energy.[2] This allows for the facile formation of new carbon-carbon and carbon-

heteroatom bonds under milder conditions. Simultaneously, the nitrile group can be hydrolyzed,

reduced, or elaborated into various other functionalities, providing a secondary handle for

molecular diversification. This guide offers an in-depth analysis of the synthesis, reactivity, and

application of 5-Iodothiophene-2-carbonitrile for researchers, chemists, and drug

development professionals.
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Accurate characterization is the bedrock of reproducible chemical synthesis. The identity and

purity of 5-Iodothiophene-2-carbonitrile are typically confirmed through a combination of

physical measurements and spectroscopic analysis.

Physical and Chemical Properties
The fundamental properties of 5-Iodothiophene-2-carbonitrile are summarized below,

providing essential data for handling and reaction setup.

Property Value Source(s)

CAS Number 18945-81-8 [3][4]

Molecular Formula C₅H₂INS [5]

Molecular Weight 235.05 g/mol [5][6]

Appearance Brown crystal powder [2]

Melting Point 141-144 °C [2]

Density ~2.14 g/cm³ [7]

Storage 2-8°C, under inert atmosphere [2]

Spectroscopic Signature for Structural Verification
Spectroscopic methods like NMR, IR, and Mass Spectrometry provide an unambiguous

fingerprint of the molecule.[8][9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two

doublets in the aromatic region (typically δ 7.0-8.0 ppm). These signals correspond to the

two protons on the thiophene ring at the C3 and C4 positions. The coupling constant

between these two protons (J-value) would be characteristic of ortho-coupling in a thiophene

system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals

corresponding to the five carbon atoms in the molecule. Key signals would include the

carbon bearing the iodine (C5), the carbon of the nitrile group (C≡N), the carbon attached to

the nitrile (C2), and the two CH carbons of the thiophene ring (C3 and C4). The chemical
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shift of the carbon attached to the iodine will be significantly influenced by the heavy atom

effect.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional

groups. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which

is characteristic of a nitrile (C≡N) stretching vibration. Other bands will correspond to the C-H

and C=C stretching of the aromatic thiophene ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z ≈

235, corresponding to the molecular weight of the compound. The isotopic pattern will be

characteristic of a molecule containing one iodine atom and one sulfur atom.

Synthesis and Iodination Strategy
The preparation of 5-Iodothiophene-2-carbonitrile typically involves the direct electrophilic

iodination of the precursor, 2-thiophenecarbonitrile. The electron-donating nature of the

thiophene ring sulfur atom directs electrophilic substitution to the C5 position, which is sterically

unhindered.

Several methods exist for the iodination of thiophene derivatives.[10] A common and effective

approach utilizes N-Iodosuccinimide (NIS) as the iodine source, often in the presence of a

catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) in a suitable solvent.[10]

Alternative methods for direct iodination may involve iodine in the presence of an oxidizing

agent, such as mercuric oxide or mineral acids, though these are often less favored due to

environmental and safety concerns.[11][12]
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Caption: A generalized workflow for the synthesis of 5-Iodothiophene-2-carbonitrile.
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Representative Experimental Protocol: Iodination of 2-
Thiophenecarbonitrile

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-

thiophenecarbonitrile (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.

Initiation: Stir the mixture at room temperature. The reaction progress can be monitored by

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent (e.g., ethyl acetate or dichloromethane).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system

(e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-
Iodothiophene-2-carbonitrile.

Core Reactivity: A Gateway to Molecular Complexity
The primary utility of 5-Iodothiophene-2-carbonitrile in synthetic chemistry stems from its

high reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly

weaker than C-Br or C-Cl bonds, making it more susceptible to oxidative addition by a Pd(0)

catalyst, which is often the rate-determining step in the catalytic cycle.[2][13] This enhanced

reactivity allows for couplings to occur under milder conditions, with lower catalyst loadings,

and often in higher yields.[2]
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Caption: Versatility of 5-Iodothiophene-2-carbonitrile in cross-coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an

organoboron species, is a cornerstone of modern synthesis.[13][14] 5-Iodothiophene-2-
carbonitrile is an excellent substrate for this reaction, readily coupling with a wide variety of

aryl, heteroaryl, and vinyl boronic acids or esters.

Representative Protocol: Suzuki-Miyaura Coupling

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 5-Iodothiophene-2-carbonitrile (1.0 eq), the desired boronic acid or ester

(1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate

(K₂CO₃) (2.0-3.0 eq).

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), or a combination of a

palladium source like Pd₂(dba)₃ and a suitable ligand (e.g., XPhos).[15]
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Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-

dioxane/water or DMF.

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the

starting material is consumed (monitored by TLC or LC-MS).

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an

organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling
The Sonogashira coupling is an efficient method for forming a C(sp²)-C(sp) bond between an

aryl halide and a terminal alkyne.[16][17] This reaction is invaluable for synthesizing conjugated

enynes and arylalkynes, which are important structures in materials science and medicinal

chemistry. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[17]

Representative Protocol: Sonogashira Coupling

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-Iodothiophene-2-
carbonitrile (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II)

dichloride [PdCl₂(PPh₃)₂] (1-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI)

(2-10 mol%).[18]

Solvent and Base: Add a degassed solvent, typically an amine base like triethylamine (TEA)

or diisopropylamine (DIPA), which also serves as the base for the reaction. Anhydrous THF

or DMF can also be used as a co-solvent.

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until

completion.

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove

catalyst residues, washing with an organic solvent.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography

to yield the desired alkynyl-thiophene product.

Applications in Drug Discovery and Medicinal
Chemistry
Thiophene-containing molecules are prevalent in pharmaceuticals due to their favorable

pharmacological profiles.[1][19] The 2-aminothiophene scaffold, in particular, is a privileged

structure found in agents with a broad range of biological activities, including antiproliferative,

antiviral, and antibacterial properties.[20][21] 5-Iodothiophene-2-carbonitrile serves as a key

precursor to these and other complex thiophene derivatives. Through cross-coupling reactions,

diverse aryl and heteroaryl groups can be introduced at the 5-position, enabling systematic

Structure-Activity Relationship (SAR) studies. Furthermore, the nitrile group can be transformed

into an amine, carboxylic acid, or tetrazole, providing access to a wide array of potential drug

candidates.[22]

Safety, Handling, and Storage
As a reactive chemical intermediate, 5-Iodothiophene-2-carbonitrile requires careful

handling.

Hazard Identification: The compound is classified as toxic if swallowed or in contact with

skin, and fatal if inhaled. It causes skin and serious eye irritation and is suspected of causing

cancer.[23] It is also very toxic to aquatic life with long-lasting effects.[23]

Handling: Work in a well-ventilated fume hood.[23] Wear appropriate Personal Protective

Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid

generating dust.[24]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[2][23] Storage under an inert atmosphere (e.g.,

Argon or Nitrogen) is recommended to maintain purity and prevent degradation.

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[25] For

eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to

fresh air. If swallowed, seek immediate medical attention.[23][25]
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Conclusion
5-Iodothiophene-2-carbonitrile is a quintessential example of a modern synthetic building

block, offering chemists a reliable and versatile platform for molecular construction. Its high

reactivity in palladium-catalyzed cross-coupling reactions, driven by the labile carbon-iodine

bond, allows for the efficient synthesis of complex biaryl and alkynyl thiophene structures. This,

combined with the synthetic versatility of the nitrile group, makes it an indispensable tool for

researchers in drug discovery, medicinal chemistry, and materials science. A thorough

understanding of its properties, synthesis, and reactivity empowers scientists to leverage this

potent intermediate to its full potential in the pursuit of novel and impactful chemical entities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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